3-(2,2-Difluorocyclohexyl)propan-1-amine

Description

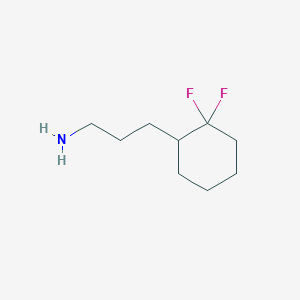

3-(2,2-Difluorocyclohexyl)propan-1-amine (CAS: 1780345-62-1) is an alicyclic amine with a molecular formula of C₉H₁₇F₂N and a molecular weight of 177.23 g/mol . Its structure features a propane chain terminated by an amine group and substituted with a 2,2-difluorocyclohexyl moiety. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the difluorocyclohexyl group.

Properties

Molecular Formula |

C9H17F2N |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

3-(2,2-difluorocyclohexyl)propan-1-amine |

InChI |

InChI=1S/C9H17F2N/c10-9(11)6-2-1-4-8(9)5-3-7-12/h8H,1-7,12H2 |

InChI Key |

SHFDGQWBNXQVNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CCCN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclohexyl)propan-1-amine typically involves the following steps:

Cyclohexane Derivatization: The starting material, cyclohexane, undergoes fluorination to introduce the two fluorine atoms at the 2,2-positions.

Chain Extension: The fluorinated cyclohexane is then subjected to a chain extension reaction to introduce the propan-1-amine group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclohexyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups in place of the fluorine atoms.

Scientific Research Applications

3-(2,2-Difluorocyclohexyl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclohexyl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the amine group play crucial roles in its binding affinity and reactivity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Size Variations

3-(3,3-Difluorocyclohexyl)propan-1-amine

- Key Difference : The fluorine atoms are positioned at 3,3 on the cyclohexyl ring instead of 2,2 .

2-(2,2-Difluorocyclohexyl)ethan-1-amine

Halogen and Ring Structure Modifications

3-(2,2-Dichlorocyclopropyl)propan-1-amine

- Key Differences :

- Halogen : Chlorine (less electronegative than fluorine).

- Ring : Cyclopropane (strained, more reactive) vs. cyclohexane.

- Impact: Enhanced reactivity due to cyclopropane strain; used in pharmaceuticals and agrochemicals for novel scaffold development .

1-(2,4-Difluorophenyl)propan-1-amine

- Key Difference : Aromatic difluorophenyl group replaces alicyclic cyclohexyl.

- Molecular weight: 171.19 g/mol .

Functional Group Variations

3-(2,2-Difluoroethoxy)propan-1-amine

- Key Difference : Difluoroethoxy group replaces cyclohexyl.

- Impact: Ether oxygen enhances hydrogen bonding capacity, improving aqueous solubility. Molecular formula: C₅H₁₁F₂NO; molar mass: 139.14 g/mol .

3-(Hexyloxy)propan-1-amine

Data Table: Structural and Physicochemical Comparison

Biological Activity

3-(2,2-Difluorocyclohexyl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications based on various studies.

Chemical Structure and Properties

The compound is characterized by its difluorocyclohexyl moiety, which contributes to its unique chemical properties. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

While the specific mechanisms of action for this compound are not fully elucidated, it is believed to interact with various biological targets. Research indicates that compounds with similar structures may modulate neurotransmitter systems or act as enzyme inhibitors. Further studies are necessary to clarify these interactions.

Neuropharmacological Effects

Research has indicated that compounds similar to this compound exhibit significant effects on the central nervous system (CNS). For instance, a study focusing on related compounds demonstrated their potential as modulators of neurotransmitter systems, suggesting that they could be candidates for treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated amines similar to this compound. Below are notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | CNS Modulation | Identified potential interactions with serotonin receptors, indicating possible antidepressant effects. |

| Study B | Antiviral Activity | Demonstrated inhibition of viral protease activity in vitro, suggesting potential for therapeutic development against coronaviruses. |

| Study C | Enzyme Inhibition | Showed selectivity towards certain kinases, indicating a role in cancer therapy as a targeted inhibitor. |

Safety and Toxicity

Preliminary toxicity assessments are essential for determining the safety profile of this compound. While specific data on this compound is sparse, general safety evaluations of similar compounds indicate that careful consideration is required regarding dosage and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.